Adoprazine

Descripción

Propiedades

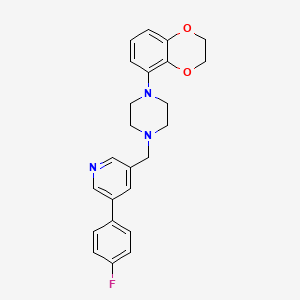

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-4-[[5-(4-fluorophenyl)pyridin-3-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FN3O2/c25-21-6-4-19(5-7-21)20-14-18(15-26-16-20)17-27-8-10-28(11-9-27)22-2-1-3-23-24(22)30-13-12-29-23/h1-7,14-16H,8-13,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVSEUFHPNITEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=CN=C2)C3=CC=C(C=C3)F)C4=C5C(=CC=C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40944914 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222551-17-9 | |

| Record name | Adoprazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222551179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-{[5-(4-fluorophenyl)pyridin-3-yl]methyl}piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40944914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SNB18Q89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Adoprazine: Unraveling the Mechanism of Action of a Novel Psychotropic Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available information, including scientific literature and clinical trial data, regarding a compound specifically named "adoprazine" is not available at the time of this writing. The following guide is a synthesized overview based on the known mechanisms of action of pharmacologically similar compounds, particularly those exhibiting dual activity at dopamine (B1211576) and serotonin (B10506) receptors. This document aims to provide a foundational understanding of the potential pharmacological principles that may govern the action of a compound like this compound, intended for an audience of researchers, scientists, and drug development professionals.

Executive Summary

This technical guide delineates the putative mechanism of action of a novel psychotropic agent, hypothetically termed this compound. Based on the pharmacological profiles of related compounds, this compound is likely a multi-target agent, primarily interacting with dopamine and serotonin receptor systems. This document provides a comprehensive overview of its anticipated receptor binding affinities, downstream signaling pathways, and the experimental methodologies used to elucidate such mechanisms. All quantitative data are presented in tabular format for comparative analysis, and key signaling cascades and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: A Multi-Receptor Profile

The therapeutic efficacy of many psychotropic drugs stems from their ability to modulate multiple neurotransmitter systems. A compound like this compound is anticipated to possess a complex pharmacological profile, characterized by high affinity for specific subtypes of dopamine and serotonin receptors.

Dopaminergic System Modulation

The dopaminergic system is a critical regulator of motor control, motivation, reward, and executive functions.[1] Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[2][3]

-

D2-like Receptor Interaction: this compound is hypothesized to act as a partial agonist or antagonist at D2 receptors. This interaction is central to the therapeutic effects of many antipsychotic and antidepressant medications.[1] Partial agonism, in particular, offers a mechanism for stabilizing dopamine transmission, acting as an agonist in states of low dopamine and an antagonist in states of high dopamine.

-

D3 and D4 Receptor Affinity: High affinity for D3 and D4 receptors may contribute to effects on cognition and mood.[3]

Serotonergic System Modulation

The serotonin (5-HT) system is intricately involved in the regulation of mood, anxiety, sleep, and cognition.[4]

-

5-HT1A Receptor Agonism: Agonism at 5-HT1A receptors is a well-established mechanism for anxiolytic and antidepressant effects.[4] This action can enhance dopamine release in cortical regions, potentially alleviating negative and cognitive symptoms in psychiatric disorders.

-

5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is another key feature of several atypical antipsychotics. This action is thought to contribute to a lower risk of extrapyramidal side effects and may improve sleep quality.[4]

Quantitative Receptor Binding Profile

The precise clinical effects of a multi-target agent are determined by its relative affinities for different receptors. The following table summarizes hypothetical binding affinities (Ki values in nM) for this compound at key dopaminergic and serotonergic receptors, based on data from analogous compounds. Lower Ki values indicate higher binding affinity.

| Receptor Target | Binding Affinity (Ki, nM) | Putative Functional Activity |

| Dopamine D2 | 5.5 | Partial Agonist/Antagonist |

| Dopamine D3 | 1.8 | Agonist/Partial Agonist |

| Dopamine D4 | 8.2 | Antagonist |

| Serotonin 5-HT1A | 2.1 | Agonist |

| Serotonin 5-HT2A | 10.7 | Antagonist |

| Serotonin 5-HT2C | 15.3 | Antagonist |

| Alpha-2C Adrenergic | 9.8 | Antagonist |

Signaling Pathways and Downstream Effects

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. These pathways ultimately mediate the drug's therapeutic effects.

Dopamine D2 Receptor Signaling

As G-protein coupled receptors (GPCRs), D2 receptors primarily couple to Gi/o proteins.[3] Activation (or partial activation) by this compound would lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling targets.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are GPCRs that couple to Gi/o proteins.[4] Agonism by this compound would also lead to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels, contributing to its anxiolytic and antidepressant effects.

Experimental Protocols

The characterization of this compound's mechanism of action would involve a series of in vitro and in vivo experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

References

- 1. Dopamine- mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 3. Side effects of a dopamine agonist therapy for Parkinson’s disease: a mini-review of clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling Adoprazine: An In-depth Technical Guide

A comprehensive search of scientific literature and chemical databases for a compound named "adoprazine" has yielded no specific chemical entity corresponding to this name. It is possible that "this compound" may be a trivial name not yet in the public domain, a developmental code, a proprietary designation, or a misspelling of a known compound. Therefore, a detailed guide on its synthesis and chemical structure cannot be provided at this time.

For researchers, scientists, and drug development professionals, the precise identification of a chemical compound is the foundational step for any further investigation. Without a confirmed chemical structure, IUPAC name, or CAS registry number, it is not feasible to detail its synthesis, experimental protocols, or biological pathways.

This guide will instead provide a general overview of the synthesis and signaling pathways of a relevant class of compounds that might be related to the user's interest, given the context of drug development: dopamine (B1211576) agonists . This information is presented to serve as a valuable resource for understanding the broader field while the specific identity of "this compound" remains to be clarified.

General Chemical Structure of Dopamine Agonists

Dopamine agonists are a diverse class of compounds that mimic the action of the neurotransmitter dopamine in the brain.[1][2] Their chemical structures vary widely but often contain key pharmacophoric features that enable them to bind to and activate dopamine receptors. These features typically include a phenethylamine (B48288) backbone or a bioisosteric equivalent, which is also present in dopamine itself.

Below is a table summarizing key chemical identifiers for dopamine, the endogenous ligand that dopamine agonists mimic.

| Identifier | Value |

| IUPAC Name | 4-(2-aminoethyl)benzene-1,2-diol[3] |

| Molecular Formula | C8H11NO2[3] |

| SMILES | C1=CC(=C(C=C1CCN)O)O[3] |

| InChI | InChI=1S/C8H11NO2/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,10-11H,3-4,9H2[3] |

General Synthesis of Dopamine Agonist Cores

The synthesis of dopamine agonists is highly dependent on their specific chemical scaffold. Many are complex heterocyclic molecules. A common strategy in medicinal chemistry involves the construction of a core scaffold followed by diversification to optimize pharmacological properties. For instance, the synthesis of certain arylpiperazine derivatives, which can act as dopaminergic ligands, often involves the reaction of a chloroalkyl derivative with an appropriate arylpiperazine.[4]

A generalized synthetic workflow for such compounds can be visualized as follows:

Experimental Protocols: A General Example

A representative, though general, experimental protocol for the synthesis of a dopamine agonist precursor might involve the following steps, adapted from methodologies for similar compounds:

Synthesis of an Intermediate Chloroalkyl Derivative:

-

A solution of a hydroxy-substituted aromatic compound is prepared in a suitable aprotic solvent (e.g., dimethylformamide).

-

A strong base (e.g., sodium hydride) is added portion-wise at room temperature to deprotonate the hydroxyl group.

-

A dihaloalkane (e.g., 1-bromo-4-chlorobutane) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) to allow for the alkylation to proceed.

-

Upon completion, the reaction is quenched with water and the product is extracted using an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude chloroalkyl intermediate.

-

Purification is typically achieved through column chromatography.

Dopaminergic Signaling Pathways

Dopamine agonists exert their effects by binding to and activating dopamine receptors. These receptors are G protein-coupled receptors (GPCRs) and are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.[1][5]

-

D1-like receptor activation: Typically leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP).[1]

-

D2-like receptor activation: Generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[1]

The therapeutic effects of dopamine agonists in conditions like Parkinson's disease are primarily mediated by the activation of D2-like receptors in the nigrostriatal pathway.[6]

The following diagram illustrates the basic principle of dopamine agonist action at a synapse:

References

- 1. Dopamine agonist - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Dopamine | C8H11NO2 | CID 681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 6. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Adoprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine (SLV313) is a novel psychoactive compound that has been investigated for its potential as an atypical antipsychotic agent. Its mechanism of action is characterized by a distinct in vitro binding profile, exhibiting high affinity for a specific subset of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its primary signaling pathways. This compound was ultimately discontinued (B1498344) from clinical development.[1][2]

Data Presentation: Quantitative Binding Affinity of this compound

The in vitro binding affinities of this compound for a range of human recombinant receptors have been determined using radioligand binding assays. The data, expressed as Ki values (in nM), are summarized in the table below. Lower Ki values are indicative of higher binding affinity.

| Receptor Subtype | Ki (nM) | Functional Activity |

| Dopamine Receptors | ||

| D2 | 0.5 | Antagonist |

| D3 | 1.3 | Antagonist |

| D4 | 0.8 | Not Determined |

| Serotonin Receptors | ||

| 5-HT1A | 1.0 | Full Agonist |

| 5-HT2A | 318 | Weak Affinity |

| 5-HT2B | 0.8 | Not Determined |

| 5-HT7 | 10 | Moderate Affinity |

| Adrenergic Receptors | ||

| α1 | >1000 | Little to no affinity |

| α2 | >1000 | Little to no affinity |

Data sourced from Newman-Tancredi et al. (2007).[3]

This compound demonstrates high affinity for human recombinant D2, D3, D4, 5-HT1A, and 5-HT2B receptors.[3] It shows moderate affinity for the 5-HT7 receptor and weak affinity for the 5-HT2A receptor.[3] Notably, this compound has little to no affinity for α1 and α2 adrenergic receptors.[3] Functionally, it acts as a full agonist at 5-HT1A receptors and a full antagonist at D2 and D3 receptors.[3]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for various G-protein coupled receptors (GPCRs) is typically achieved through competitive radioligand binding assays.[4][5][6]

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor subtype by measuring its ability to displace a known radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cultured cell lines (e.g., CHO or HEK293) stably expressing the human recombinant receptor of interest.

-

Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., 3H or 125I). The concentration used is typically near its Kd value.

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffered solution with a specific pH and ionic strength to ensure receptor integrity and optimal binding conditions (e.g., 50 mM Tris-HCl, pH 7.4, containing various ions as required).

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

-

Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in a specific order:

-

Assay buffer

-

A serially diluted concentration of this compound or the non-specific binding control.

-

The cell membrane preparation.

-

The radioligand at a fixed concentration.

-

-

Incubation: The plate is incubated for a specific period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding reaction to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then quantified using a scintillation counter.

Data Analysis:

-

The raw data (counts per minute, CPM) are used to calculate the amount of specific binding at each concentration of this compound.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined from the competition curve using non-linear regression analysis.

-

The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Caption: Primary signaling pathways modulated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SLV313 (1-(2,3-dihydro-benzo[1,4]dioxin-5-yl)-4- [5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine monohydrochloride): a novel dopamine D2 receptor antagonist and 5-HT1A receptor agonist potential antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. multispaninc.com [multispaninc.com]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

Pharmacokinetic Profile of Atrazine in Rodents: An In-depth Technical Guide

An important note on nomenclature: The initial request specified "Adoprazine." However, extensive research indicates this is likely a typographical error for "Atrazine," a widely studied herbicide with a significant body of literature on its pharmacokinetic profile in rodents. This guide will proceed under the assumption that the intended topic is Atrazine (B1667683).

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Atrazine in rodents, designed for researchers, scientists, and drug development professionals. It covers the absorption, distribution, metabolism, and excretion (ADME) of Atrazine, details relevant experimental protocols, and visualizes key pathways.

Pharmacokinetic Profile

Atrazine is readily absorbed in rodents following oral administration and undergoes rapid and extensive metabolism. The primary route of excretion is through the urine.

Absorption

Following oral gavage in rats, approximately 80% of an administered dose of Atrazine is absorbed.[1] In mice, plasma concentrations of Atrazine peak approximately one hour after oral administration.[2] Studies in rats have shown that oral administration can lead to double peaks in plasma concentration-time courses, suggesting multiple absorption phases from the gastrointestinal tract.[3]

Distribution

Atrazine is widely distributed throughout the body in rodents. In mice, Atrazine reaches maximal brain levels between one to four hours after oral dosing, depending on the administered dose.[2] The saliva-to-plasma concentration ratio of Atrazine in rats is relatively constant, suggesting that salivary concentrations could be used to predict plasma levels.[4]

Metabolism

Atrazine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP450) enzymes.[3] The main metabolic pathways involve N-dealkylation, resulting in the formation of several key metabolites:

-

Desethylatrazine (DEA)

-

Desisopropylatrazine (DIA)

-

Didealkylatrazine (DACT) [3]

In both rats and mice, DACT is the major and most persistent metabolite found in plasma, urine, and tissues.[2][5] In vitro studies with rat liver microsomes have identified CYP2B2, CYP2C11, CYP2D1, and CYP2E1 as being involved in Atrazine metabolism.

Excretion

The majority of Atrazine and its metabolites are excreted in the urine within the first 24 hours after administration.[2] However, substantial amounts of the primary metabolite, DACT, can still be detected in the urine of mice for up to 72 hours.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Atrazine and its major metabolite, Didealkylatrazine (DACT), in mice following a single oral administration. Due to the variability in study designs, direct comparative data for rats is limited in the available literature.

Table 1: Pharmacokinetic Parameters of Atrazine in Male C57BL/6 Mice (Single Oral Dose)

| Dose (mg/kg) | Tmax (plasma) | Cmax (plasma) (µM) | Tmax (brain) | Cmax (brain) (µM) |

| 5 | ~1 hr | ~0.2 | ~4 hr | ~0.06 |

| 25 | ~1 hr | ~0.5 | ~4 hr | ~0.3 |

| 125 | ~1 hr | ~1.2 | ~4 hr | ~0.8 |

| 250 | ~1 hr | ~1.8 | ~1 hr | ~1.5 |

Data compiled from a study by Ross et al. (2006).[2]

Table 2: Pharmacokinetic Parameters of Didealkylatrazine (DACT) in Male C57BL/6 Mice (Single Oral Dose of Atrazine)

| Atrazine Dose (mg/kg) | Tmax (plasma) | Cmax (plasma) (µM) | Tmax (brain) | Cmax (brain) (µM) |

| 5 | ~2 hr | ~10 | ~2 hr | ~1.5 |

| 25 | ~2 hr | ~30 | ~2 hr | ~10 |

| 125 | ~2 hr | ~70 | ~2 hr | ~30 |

| 250 | ~2 hr | ~100 | ~2 hr | ~50 |

Data compiled from a study by Ross et al. (2006).[2]

Other Reported Pharmacokinetic Parameters in Rodents:

-

Elimination Half-life (t½): The elimination half-life of Atrazine in rats is reported to be between 10.8 and 11.2 hours.[1]

-

Plasma Protein Binding: The degree of plasma protein binding for Atrazine in rodents has not been consistently reported as a specific percentage. However, studies indicate that it does bind to plasma proteins, and this binding is a factor in its distribution and pharmacokinetics.

Experimental Protocols

This section details common methodologies used in the pharmacokinetic evaluation of Atrazine in rodents.

Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of Atrazine to rats.

Materials:

-

Atrazine suspension or solution in a suitable vehicle (e.g., corn oil).

-

Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats).

-

Syringes.

-

Animal scale.

Procedure:

-

Weigh the rat to determine the correct dosing volume (typically not exceeding 10-20 ml/kg).

-

Measure the gavage needle externally from the tip of the rat's nose to the last rib to determine the appropriate insertion depth.

-

Gently restrain the rat, holding its head and neck in a straight line to facilitate passage into the esophagus.

-

Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance.

-

Slowly administer the Atrazine suspension/solution.

-

Gently withdraw the needle.

-

Monitor the animal for any signs of distress.

Blood Sample Collection in Mice (for Pharmacokinetic Analysis)

Objective: To collect serial blood samples from mice for the determination of plasma drug concentrations.

Materials:

-

Lancets for submandibular bleeding.

-

Heparinized capillary tubes or microcentrifuge tubes containing an anticoagulant (e.g., EDTA).

-

Anesthetics (e.g., isoflurane) for terminal procedures.

-

Syringes and needles for cardiac puncture.

Procedure (Serial Sampling):

-

For early time points (e.g., 5, 15, 30 minutes), perform a submandibular bleed by puncturing the facial vein with a lancet and collecting the blood into a heparinized tube.

-

For later time points, retro-orbital bleeding under light anesthesia can be performed.

-

For the final time point, a terminal cardiac puncture under deep anesthesia is typically performed to collect a larger volume of blood.

-

Process the collected blood by centrifugation to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

Tissue Homogenization and Extraction for LC-MS/MS Analysis

Objective: To extract Atrazine and its metabolites from rodent tissues for quantification.

Materials:

-

Tissue homogenizer (e.g., Potter-Elvehlem).

-

Centrifuge.

-

Nitrogen evaporator.

-

LC-MS/MS system.

Procedure:

-

Excise the tissue of interest (e.g., brain, liver) and weigh it.

-

Homogenize the tissue in an appropriate buffer.

-

Add ice-cold acetonitrile to the homogenate to precipitate proteins.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the concentrations of Atrazine and its metabolites using a validated LC-MS/MS method.

Visualizations

Atrazine Metabolism Pathway

Caption: Metabolic pathway of Atrazine in rodents.

Experimental Workflow for Oral Pharmacokinetic Study

Caption: Workflow for a rodent oral pharmacokinetic study.

Atrazine's Postulated Effect on Dopamine D1 Receptor Signaling

Caption: Postulated mechanism of Atrazine's effect on the D1 receptor signaling pathway.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Disposition of the herbicide 2-chloro-4-(ethylamino)-6-(isopropylamino)-s-triazine (Atrazine) and its major metabolites in mice: a liquid chromatography/mass spectrometry analysis of urine, plasma, and tissue levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral absorption and oxidative metabolism of atrazine in rats evaluated by physiological modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correspondence of salivary and plasma concentrations of atrazine in rats under variable salivary flow rate and plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Adoprazine's Dopamine Receptor Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adoprazine (SLV313) is an atypical antipsychotic agent that has been investigated for the treatment of schizophrenia. Its mechanism of action is characterized by a dual interaction with dopamine (B1211576) and serotonin (B10506) receptor systems. Specifically, it has been identified as a partial agonist at the dopamine D2 receptor and an agonist at the serotonin 5-HT1A receptor. This technical guide provides a comprehensive overview of the dopamine receptor selectivity profile of this compound, including available quantitative data on its binding affinities and functional activities, detailed experimental protocols for assessing these parameters, and an exploration of the associated signaling pathways. It is important to note that the clinical development of this compound was discontinued, and as such, publicly available data is limited.

Data Presentation: this compound's Dopamine Receptor Binding Affinities and Functional Activities

| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |

| Dopamine D2 | [³H]Spiperone | CHO cells expressing human recombinant D2L receptors | ~18.5 | [1] |

| Dopamine D1 | Not specified | Not specified | No significant affinity reported | [2] |

| Dopamine D3 | Not specified | Not specified | Data not publicly available | |

| Dopamine D4 | Not specified | Not specified | Data not publicly available | |

| Dopamine D5 | Not specified | Not specified | Data not publicly available |

Table 1: this compound Binding Affinities (Kᵢ) for Dopamine Receptors. This table presents the inhibitor constant (Kᵢ) of this compound at various dopamine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

| Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |

| Dopamine D2 | cAMP accumulation | CHO cells expressing human D2 receptors | Partial Agonist Activity | Not Quantified | [3] |

| Dopamine D1 | cAMP accumulation | Not specified | No significant activity reported | ||

| Dopamine D3 | Not specified | Not specified | Data not publicly available | ||

| Dopamine D4 | Not specified | Not specified | Data not publicly available | ||

| Dopamine D5 | Not specified | Not specified | Data not publicly available |

Table 2: this compound Functional Activity at Dopamine Receptors. This table outlines the functional effects of this compound, such as its partial agonist activity at the D2 receptor.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of a compound's pharmacological profile. Below are representative methodologies for key assays used to determine the dopamine receptor selectivity of a compound like this compound.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[4]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Materials:

-

Membrane Preparations: Crude membrane fractions from cells stably expressing human recombinant dopamine receptor subtypes (e.g., CHO or HEK293 cells) or from specific brain regions (e.g., striatum for D1 and D2 receptors).

-

Radioligands:

-

For D1-like receptors (D1, D5): [³H]SCH23390.

-

For D2-like receptors (D2, D3, D4): [³H]Spiperone or [³H]Raclopride.

-

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM Butaclamol for D2-like receptors, 1 µM SCH23390 for D1-like receptors).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing various salts (e.g., 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kₑ value), and varying concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity using a radioligand binding assay.

Functional Assays (cAMP Measurement)

Functional assays measure the cellular response to receptor activation. For dopamine receptors, changes in cyclic AMP (cAMP) levels are a common readout.

Objective: To determine the functional activity (e.g., EC₅₀, IC₅₀, and intrinsic activity) of this compound at D1-like (Gs-coupled) and D2-like (Gi/o-coupled) dopamine receptors.

Materials:

-

Cell Lines: CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

-

Test Compound: this compound.

-

Agonist/Antagonist Controls: A known full agonist (e.g., dopamine) and antagonist (e.g., haloperidol) for the receptor.

-

Forskolin (B1673556): An adenylyl cyclase activator, used to stimulate cAMP production in assays for Gi/o-coupled receptors.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Reagents: Growth media, supplements, and plates.

-

Plate Reader: Capable of detecting the signal from the chosen cAMP assay kit.

Procedure for D1-like (Gs-coupled) Receptors:

-

Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Add varying concentrations of this compound or control compounds to the cells.

-

Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal effect).

Procedure for D2-like (Gi/o-coupled) Receptors:

-

Cell Plating: As above.

-

Compound Addition: Add varying concentrations of this compound or control compounds.

-

Forskolin Stimulation: After a brief pre-incubation with the test compound, add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase.

-

Incubation: Incubate for a specified time to allow for the inhibition of forskolin-stimulated cAMP production.

-

Cell Lysis and cAMP Measurement: As above.

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the IC₅₀ (concentration for 50% inhibition).

Experimental Workflow for cAMP Functional Assay

References

- 1. Ki Summary [bindingdb.org]

- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dual ligands targeting dopamine D2 and serotonin 5-HT1A receptors as new antipsychotical or anti-Parkinsonian agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

Initial Toxicology Studies of Adoprazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial, non-clinical toxicology and safety pharmacology studies conducted on Adoprazine, a novel small molecule antagonist of the Dopamine (B1211576) D2 and Serotonin (B10506) 5-HT2A receptors. The studies were designed to characterize the safety profile of this compound and support its progression into first-in-human clinical trials. The core battery of assessments included in vitro genotoxicity and cardiovascular safety assays, alongside in vivo acute and sub-chronic toxicity evaluations in rodent models. All studies were conducted in compliance with Good Laboratory Practice (GLP) standards and aligned with ICH M3(R2) guidelines. The findings herein establish a preliminary safety profile, identify a No-Observed-Adverse-Effect Level (NOAEL) from a 28-day repeated-dose study, and provide critical data for the design and safe conduct of Phase I clinical trials.

Introduction

This compound is a new chemical entity (NCE) developed for the potential treatment of neuropsychiatric disorders. Its primary mechanism of action involves high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile similar to atypical antipsychotic agents. Early characterization of the toxicological profile of any NCE is a critical component of the drug development process, essential for ensuring patient safety in subsequent clinical trials.[1]

This guide details the foundational toxicology program for this compound, designed to identify potential target organs of toxicity, define dose-response relationships, and establish a safe starting dose for human studies. The program encompasses genetic toxicology, safety pharmacology, and repeated-dose toxicity studies.

Genetic Toxicology

Genetic toxicology studies are performed to assess the potential for a compound to induce mutations or chromosomal damage.[2]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.[3][4]

-

Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

-

Method: Both the plate incorporation and pre-incubation methods were used.[5]

-

Metabolic Activation: Studies were conducted with and without an exogenous metabolic activation system (Aroclor-induced rat liver homogenate, S9 fraction) to detect metabolites that may be mutagenic.[6]

-

Dose Levels: this compound was tested at five concentrations ranging from 5 to 5000 µ g/plate .

-

Controls: Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, 9-aminoacridine, and 2-aminoanthracene) were used to ensure the validity of the assay.

-

Evaluation: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

This compound did not induce a significant, dose-dependent increase in the number of revertant colonies in any of the tested bacterial strains, either in the presence or absence of S9 metabolic activation.

| Test Condition | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD (n=3) | Mutagenicity Ratio (vs. Vehicle) | Conclusion |

| TA100 (-S9) | Vehicle | 125 ± 11 | 1.0 | Negative |

| 50 | 131 ± 9 | 1.05 | ||

| 150 | 128 ± 14 | 1.02 | ||

| 500 | 135 ± 12 | 1.08 | ||

| 1500 | 122 ± 15 | 0.98 | ||

| 5000 | 119 ± 10 | 0.95 | ||

| TA100 (+S9) | Vehicle | 130 ± 13 | 1.0 | Negative |

| 50 | 138 ± 11 | 1.06 | ||

| 150 | 141 ± 9 | 1.08 | ||

| 500 | 133 ± 16 | 1.02 | ||

| 1500 | 129 ± 12 | 0.99 | ||

| 5000 | 125 ± 14 | 0.96 | ||

| Data shown for one representative strain. Similar negative results were obtained for all other strains. |

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions.[7] Given this compound's intended CNS activity and the known class effects of atypical antipsychotics, the core battery focused on the cardiovascular and central nervous systems.[2][8][9]

Cardiovascular Safety: hERG Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary mechanism underlying drug-induced QT prolongation, which can lead to fatal arrhythmias like Torsades de Pointes (TdP).[8][10][11][12] An in vitro patch-clamp assay was used to assess the inhibitory potential of this compound on the hERG channel.

-

Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

Method: Whole-cell patch-clamp electrophysiology was used to measure hERG tail current.

-

Test Conditions: Cells were exposed to vehicle and six concentrations of this compound (0.01, 0.1, 0.3, 1, 3, and 10 µM).

-

Positive Control: E-4031, a known potent hERG channel blocker.

-

Data Analysis: The concentration-response curve was fitted to a Hill equation to determine the IC50 value (the concentration causing 50% inhibition).

This compound demonstrated concentration-dependent inhibition of the hERG potassium current.

| Compound | IC50 (µM) | Hill Slope |

| This compound | 2.8 | 1.1 |

| E-4031 (Positive Control) | 0.009 | 1.0 |

The IC50 of 2.8 µM indicates a potential for QT prolongation at higher clinical exposures, warranting careful cardiovascular monitoring in human trials.

Central Nervous System (CNS) Safety

A functional observational battery (FOB) was conducted in rats to assess the potential neurological and behavioral effects of this compound.

-

Species: Sprague-Dawley rats.

-

Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg this compound, administered orally.

-

Observations: A comprehensive set of parameters was assessed at pre-dose and at 1, 4, and 24 hours post-dose. This included home cage observations (e.g., posture, activity), open-field assessment (e.g., grooming, locomotion, rearing), and sensorimotor/reflex tests (e.g., grip strength, tail-pinch response, auditory startle).

-

Evaluation: Changes were scored based on severity and compared to the vehicle control group.

At 30 and 100 mg/kg, this compound induced dose-dependent signs consistent with its primary pharmacology, including decreased locomotor activity, ptosis (drooping eyelids), and catalepsy. No convulsive activity was observed. Effects were most pronounced at 1-4 hours post-dose and were largely resolved by 24 hours. The 10 mg/kg dose produced minimal, transient sedation.

Repeated-Dose Toxicity

A 28-day oral toxicity study was performed to characterize the toxicity profile of this compound following repeated administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

28-Day Repeated-Dose Oral Toxicity Study in Rats

-

Dose Groups: Vehicle (0.5% methylcellulose), 10, 30, and 100 mg/kg/day, administered by oral gavage.

-

Duration: 28 consecutive days.

-

Endpoints:

-

Clinical Observations: Daily cage-side observations and weekly detailed physical examinations.

-

Body Weight and Food Consumption: Measured weekly.

-

Clinical Pathology: Hematology and clinical chemistry parameters were assessed at termination (Day 29).

-

Pathology: Full gross necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.[11]

-

-

Recovery Group: A satellite group at the vehicle and 100 mg/kg/day dose levels was maintained for a 14-day treatment-free period to assess the reversibility of any findings.

-

Mortality: There was no mortality attributed to this compound administration.

-

Clinical Signs: Dose-dependent sedation was observed at 30 and 100 mg/kg/day, consistent with the FOB study.

-

Body Weight and Food Consumption: A slight, non-statistically significant decrease in body weight gain and food consumption was noted in the 100 mg/kg/day group during the first week of dosing, which normalized thereafter.

-

Clinical Pathology: At 100 mg/kg/day, statistically significant increases in serum prolactin were observed in both sexes, an expected pharmacological effect for D2 receptor antagonists. Mild, reversible increases in liver enzymes (ALT, AST) were also noted at this dose. No adverse findings were seen at 10 or 30 mg/kg/day.

-

Pathology: At 100 mg/kg/day, a slight increase in relative liver weight was observed. Histopathological examination revealed minimal, centrilobular hepatocellular hypertrophy in the 100 mg/kg/day group. Mammary gland hyperplasia was also noted in high-dose females, consistent with the observed hyperprolactinemia. These findings were absent after the 14-day recovery period. No histopathological changes were observed at 10 or 30 mg/kg/day.

Values are Mean ± SD. Sprague-Dawley rat reference ranges can vary.[3][9][13][14][15]

| Parameter (Units) | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |

|---|---|---|---|---|

| Males | ||||

| WBC (10³/µL) | 7.8 ± 1.5 | 7.5 ± 1.3 | 8.1 ± 1.6 | 8.3 ± 1.7 |

| RBC (10⁶/µL) | 7.9 ± 0.4 | 7.8 ± 0.5 | 7.9 ± 0.3 | 7.7 ± 0.6 |

| Hemoglobin (g/dL) | 15.1 ± 0.8 | 14.9 ± 0.9 | 15.3 ± 0.7 | 14.8 ± 1.0 |

| Platelets (10³/µL) | 850 ± 110 | 845 ± 120 | 860 ± 105 | 875 ± 130 |

| Females | ||||

| WBC (10³/µL) | 6.5 ± 1.2 | 6.3 ± 1.1 | 6.8 ± 1.4 | 7.0 ± 1.5 |

| RBC (10⁶/µL) | 7.2 ± 0.3 | 7.1 ± 0.4 | 7.3 ± 0.3 | 7.0 ± 0.5 |

| Hemoglobin (g/dL) | 14.5 ± 0.7 | 14.3 ± 0.8 | 14.6 ± 0.6 | 14.2 ± 0.9 |

| Platelets (10³/µL) | 910 ± 130 | 900 ± 115 | 925 ± 125 | 940 ± 140 |

Values are Mean ± SD. *p < 0.05 vs. Vehicle Control.

| Parameter (Units) | Vehicle Control | 10 mg/kg/day | 30 mg/kg/day | 100 mg/kg/day |

|---|---|---|---|---|

| Males | ||||

| ALT (U/L) | 45 ± 8 | 48 ± 9 | 55 ± 11 | 75 ± 15* |

| AST (U/L) | 90 ± 15 | 95 ± 18 | 110 ± 20 | 140 ± 25* |

| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.6 ± 0.2 |

| Prolactin (ng/mL) | 5 ± 2 | 15 ± 5* | 45 ± 12* | 150 ± 35* |

| Females | ||||

| ALT (U/L) | 40 ± 7 | 42 ± 8 | 48 ± 10 | 68 ± 13* |

| AST (U/L) | 85 ± 12 | 88 ± 14 | 95 ± 16 | 125 ± 22* |

| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.1 |

| Prolactin (ng/mL) | 20 ± 8 | 60 ± 15* | 180 ± 40* | 550 ± 110* |

| Organ | Finding | Incidence (M/F) | |||

| Vehicle | 10 mg/kg | 30 mg/kg | 100 mg/kg | ||

| Liver | Centrilobular Hypertrophy (Minimal) | 0/0 | 0/0 | 0/0 | 6/5 |

| Mammary Gland | Alveolar Hyperplasia (Minimal-Mild) | 0/0 | 0/0 | 0/0 | 0/7 |

Conclusion

The initial toxicology program for this compound has established a foundational safety profile to support further clinical development.

-

Genotoxicity: this compound was non-mutagenic in the bacterial reverse mutation assay.

-

Safety Pharmacology: this compound exhibits a potential for cardiovascular effects via blockade of the hERG channel (IC50 = 2.8 µM), indicating a need for ECG monitoring in clinical trials. CNS effects, such as sedation and catalepsy, were observed at higher doses and are consistent with the drug's intended pharmacodynamic activity.

-

Repeated-Dose Toxicity: In a 28-day study in rats, the primary findings were related to exaggerated pharmacology (hyperprolactinemia and associated mammary gland changes) and adaptive liver responses (hepatocellular hypertrophy) at the highest dose of 100 mg/kg/day. These effects were reversible.

Based on these results, the No-Observed-Adverse-Effect Level (NOAEL) for this compound in the 28-day rat study was determined to be 30 mg/kg/day . This value, in conjunction with the safety pharmacology and pharmacokinetic data, will be used to calculate a safe starting dose for the first-in-human clinical study.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Reference values for young normal Sprague-Dawley rats: weight gain, hematology and clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. A current understanding of drug-induced QT prolongation and its implications for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reference values for young normal Sprague-Dawley rats: weight gain, hematology and clinical chemistry | Semantic Scholar [semanticscholar.org]

- 10. Drug-induced QT interval prolongation: mechanisms and clinical management - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug-induced QT prolongation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sex-specific reference intervals of hematologic and biochemical analytes in Sprague-Dawley rats using the nonparametric rank percentile method | PLOS One [journals.plos.org]

- 15. KoreaMed Synapse [synapse.koreamed.org]

The Discovery and Development of Aripiprazole: A Technical Guide

Please Note: The initial request for information on "Adoprazine" did not yield any results in extensive database searches. It is possible that this is a lesser-known compound, a developmental code name that is not publicly disclosed, or a misspelling. This guide will instead focus on Aripiprazole (B633) , a well-documented atypical antipsychotic with a novel mechanism of action, to fulfill the core requirements of the user's request for an in-depth technical guide on the discovery and development of a neuropsychiatric drug.

Introduction

Aripiprazole (marketed as Abilify) represents a significant advancement in the treatment of schizophrenia and other psychiatric disorders.[1] Its discovery and development marked a shift from traditional dopamine (B1211576) receptor antagonists to a new generation of drugs with a more nuanced mechanism of action.[1] Developed by Otsuka Pharmaceutical Co., Ltd., aripiprazole was the first dopamine D2 receptor partial agonist to be approved for the treatment of schizophrenia.[1] This unique pharmacological profile contributes to its efficacy in treating a broad range of symptoms with a generally favorable side effect profile compared to earlier antipsychotics.[1] This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and key experimental data related to aripiprazole.

Discovery and Development History

The journey of aripiprazole's development began with the quest for a novel antipsychotic that could overcome the limitations of existing treatments, such as extrapyramidal symptoms and hyperprolactinemia. Otsuka Pharmaceutical initiated a program to identify compounds with a unique mechanism of action, leading to the synthesis and screening of numerous novel molecules.

A key breakthrough was the identification of aripiprazole as a dopamine D2 receptor partial agonist.[1] This meant that it could act as both an agonist and an antagonist depending on the endogenous dopamine levels. In areas of the brain with excessive dopamine (hyperdopaminergic states, associated with positive symptoms of schizophrenia), aripiprazole would act as an antagonist. In areas with low dopamine levels (hypodopaminergic states, linked to negative and cognitive symptoms), it would act as an agonist.

The development timeline of aripiprazole was marked by extensive preclinical and clinical research to establish its safety and efficacy. After promising results in early trials, a collaboration with Bristol-Myers Squibb helped to advance the drug through late-stage clinical development and global registration. Aripiprazole was first approved for the treatment of schizophrenia in the United States in 2002.[1] Subsequently, its indications have expanded to include bipolar disorder, major depressive disorder, and irritability associated with autistic disorder.[1]

Mechanism of Action

Aripiprazole's primary mechanism of action is its partial agonism at dopamine D2 receptors.[1] It also exhibits partial agonism at serotonin (B10506) 5-HT1A receptors and antagonism at serotonin 5-HT2A receptors.[1] This multi-receptor profile is believed to contribute to its broad spectrum of clinical effects.

Dopamine D2 Receptor Partial Agonism

The concept of D2 partial agonism is central to aripiprazole's function. In a state of dopamine hyperactivity, aripiprazole competes with endogenous dopamine for D2 receptor binding, thereby reducing the overall dopaminergic stimulation. Conversely, in a state of dopamine hypoactivity, aripiprazole provides a baseline level of D2 receptor stimulation. This modulatory effect helps to stabilize the dopamine system.

Serotonin Receptor Activity

Aripiprazole's activity at serotonin receptors is also crucial to its therapeutic profile. Its antagonism at 5-HT2A receptors is a feature shared with other atypical antipsychotics and is thought to contribute to a lower risk of extrapyramidal symptoms and potential benefits for negative symptoms and cognitive function.[1] Partial agonism at 5-HT1A receptors may also contribute to its anxiolytic and antidepressant effects.

Signaling Pathways

The binding of aripiprazole to D2 and 5-HT receptors initiates a cascade of intracellular signaling events. As a partial agonist at the D2 receptor, it modulates the activity of G protein-coupled inwardly rectifying potassium (GIRK) channels and adenylyl cyclase.

Experimental Protocols

The development of aripiprazole involved a range of experimental studies to characterize its pharmacological and functional properties.

Radioligand Binding Assays

These assays were used to determine the binding affinity of aripiprazole for various neurotransmitter receptors.

Methodology:

-

Tissue Preparation: Membranes were prepared from brain regions rich in the target receptors (e.g., striatum for D2 receptors) or from cell lines expressing a specific receptor subtype.

-

Incubation: The membranes were incubated with a radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of aripiprazole.

-

Separation: Bound and free radioligand were separated by rapid filtration.

-

Quantification: The amount of bound radioactivity was measured using a scintillation counter.

-

Data Analysis: The concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays were conducted to assess the intrinsic activity of aripiprazole at its target receptors.

Example: cAMP Assay for D2 Receptor Partial Agonism

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2 receptor were used.

-

Treatment: Cells were treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

-

Incubation: Cells were then incubated with varying concentrations of aripiprazole in the presence or absence of a full D2 agonist (e.g., dopamine).

-

cAMP Measurement: Intracellular cAMP levels were measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

Data Analysis: The ability of aripiprazole to inhibit forskolin-stimulated cAMP accumulation (agonist effect) and to reverse the inhibition caused by a full agonist (antagonist effect) was quantified.

Data Presentation

Receptor Binding Affinity of Aripiprazole

| Receptor | Ki (nM) |

| Dopamine D2 | 0.34 |

| Dopamine D3 | 0.8 |

| Serotonin 5-HT1A | 1.7 |

| Serotonin 5-HT2A | 3.4 |

| Serotonin 5-HT7 | 19 |

| Alpha-1 Adrenergic | 26 |

| Histamine H1 | 27 |

| Muscarinic M1 | >1000 |

Note: Ki values are approximate and can vary between studies. Data compiled from various preclinical sources.

Conclusion

The discovery and development of aripiprazole represent a significant milestone in psychopharmacology. Its novel mechanism of action as a dopamine D2 partial agonist has provided a valuable therapeutic option for individuals with schizophrenia and other mental health conditions.[1] The extensive preclinical and clinical research conducted by Otsuka Pharmaceutical and its partners has not only brought a new treatment to patients but has also advanced our understanding of the complex neurobiology of psychiatric disorders. The continued exploration of compounds with unique pharmacological profiles, inspired by the success of aripiprazole, holds promise for the future of neuropsychiatric drug development.

References

Preclinical Profile of Adoprazine: A Novel Modulator of Dopaminergic and Serotonergic Pathways

Disclaimer: The following document is a technical whitepaper on the preclinical research of Adoprazine. This compound is a hypothetical compound, and the data presented herein is illustrative, synthesized for the purpose of demonstrating a plausible preclinical profile for a novel antipsychotic agent. The experimental protocols, data, and interpretations are based on established methodologies in preclinical psychopharmacology.

Introduction

This compound is a novel investigational compound with a unique pharmacological profile designed to address the complex symptom domains of schizophrenia, including positive, negative, and cognitive symptoms. As an atypical antipsychotic, its mechanism of action extends beyond simple dopamine (B1211576) D2 receptor antagonism. This document provides an in-depth overview of the core preclinical studies conducted to elucidate the pharmacodynamic and pharmacokinetic properties of this compound, its effects in animal models of psychosis and cognition, and its underlying signaling pathways.

Pharmacological Profile

This compound is characterized by its potent, multimodal activity at key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. It acts as a partial agonist at dopamine D2 receptors and serotonin (B10506) 5-HT1A receptors, and as a potent antagonist at serotonin 5-HT2A receptors. This profile suggests a mechanism that stabilizes dopaminergic neurotransmission while enhancing serotonergic function in relevant brain regions.

Receptor Binding Affinity

The binding affinity of this compound for a range of CNS receptors was determined using radioligand binding assays with membranes from recombinant cells expressing human receptors or from rat brain tissue. The resulting inhibition constants (Ki) are summarized in Table 1.

Table 1: Receptor Binding Profile of this compound

| Receptor Subtype | Ki (nM) |

| Dopamine Receptors | |

| D2 | 0.85 |

| D3 | 1.20 |

| D4 | 15.7 |

| Serotonin Receptors | |

| 5-HT1A | 2.10 |

| 5-HT2A | 0.45 |

| 5-HT2C | 18.5 |

| 5-HT6 | 35.2 |

| 5-HT7 | 25.8 |

| Adrenergic Receptors | |

| α1A | 8.5 |

| α2A | 150 |

| Histamine Receptors | |

| H1 | 22.4 |

| Muscarinic Receptors | |

| M1 | > 1000 |

Data represent the mean of three independent experiments.

In Vivo Preclinical Efficacy

This compound's potential as an antipsychotic and cognitive-enhancing agent was evaluated in established rodent models. These studies were designed to assess its impact on behaviors analogous to the positive and cognitive symptoms of schizophrenia.

Models of Antipsychotic-like Activity

The efficacy of this compound in models relevant to the positive symptoms of psychosis was assessed through its ability to attenuate hyperlocomotion induced by psychostimulants and to restore sensorimotor gating deficits.

Table 2: Effects of this compound on Psychosis-Related Behaviors in Rodents

| Model | Species/Strain | Behavioral Measure | This compound ED50 (mg/kg) |

| Amphetamine-Induced Hyperactivity | Sprague-Dawley Rat | Locomotor Activity | 0.5 |

| MK-801-Induced Hyperactivity | C57BL/6 Mouse | Locomotor Activity | 0.8 |

| Prepulse Inhibition (PPI) of Startle (Dizocilpine-disrupted) | Sprague-Dawley Rat | % PPI | 1.0 |

Models of Cognitive Enhancement

To evaluate this compound's potential to ameliorate cognitive deficits, its effects were tested in models of learning and memory that are sensitive to hippocampal and prefrontal cortex function.

Table 3: Effects of this compound on Cognitive Performance in Rodents

| Model | Species/Strain | Cognitive Domain | This compound Effective Dose (mg/kg) |

| Novel Object Recognition (NOR) | Wistar Rat | Recognition Memory | 0.3 |

| T-Maze Spontaneous Alternation | C57BL/6 Mouse | Working Memory | 0.75 |

| Morris Water Maze (Reversal Learning) | Sprague-Dawley Rat | Cognitive Flexibility | 1.0 |

Experimental Protocols

Receptor Binding Assays

-

Objective: To determine the affinity of this compound for various CNS receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from either CHO-K1 or HEK293 cells stably expressing the human receptor of interest, or from specific brain regions of adult Sprague-Dawley rats.

-

Binding Reaction: Membranes were incubated with a specific radioligand and varying concentrations of this compound in a binding buffer.

-

Incubation and Filtration: The reaction was allowed to reach equilibrium at a specific temperature (e.g., 25°C for 60 minutes). Bound and free radioligand were separated by rapid filtration over glass fiber filters.

-

Quantification: Radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: IC50 values were determined by non-linear regression analysis of the competition binding curves. Ki values were calculated from IC50 values using the Cheng-Prusoff equation.

-

Amphetamine-Induced Hyperactivity

-

Objective: To assess the functional D2 receptor antagonism of this compound in vivo.

-

Methodology:

-

Subjects: Adult male Sprague-Dawley rats (250-300g).

-

Apparatus: Open-field arenas (40 x 40 x 40 cm) equipped with infrared photobeam detectors to track locomotor activity.

-

Procedure: Rats were habituated to the open-field arenas for 60 minutes. Following habituation, animals were administered this compound (0.1 - 2.0 mg/kg, i.p.) or vehicle. Thirty minutes later, all rats received an injection of d-amphetamine (1.5 mg/kg, s.c.). Locomotor activity (total distance traveled) was recorded for the next 90 minutes.

-

Data Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle/amphetamine group. The ED50 was calculated using non-linear regression.

-

Prepulse Inhibition (PPI) of Acoustic Startle

-

Objective: To evaluate this compound's ability to restore deficits in sensorimotor gating.

-

Methodology:

-

Subjects: Adult male Sprague-Dawley rats (275-325g).

-

Apparatus: Startle response systems (SR-LAB) consisting of a sound-attenuating chamber with a speaker and a platform to measure whole-body startle.

-

Procedure: Rats were administered this compound (0.3 - 3.0 mg/kg, i.p.) or vehicle, followed 15 minutes later by an injection of the NMDA antagonist dizocilpine (B47880) (MK-801; 0.2 mg/kg, s.c.). After a 15-minute drug absorption period, rats were placed in the startle chambers. The session consisted of pulse-alone trials (120 dB) and prepulse-pulse trials, where a prepulse stimulus (3, 6, or 12 dB above background) preceded the startle pulse by 100 ms.

-

Data Analysis: Percent PPI was calculated as [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Data were analyzed using a two-way ANOVA (treatment x prepulse intensity).

-

Novel Object Recognition (NOR) Task

-

Objective: To assess the effect of this compound on recognition memory.

-

Methodology:

-

Subjects: Adult male Wistar rats (300-350g).

-

Apparatus: An open-field arena (50 x 50 x 50 cm).

-

Procedure: The task consisted of three phases: habituation, familiarization (T1), and test (T2).

-

Habituation: Rats were allowed to explore the empty arena for 10 minutes for 2 consecutive days.

-

Familiarization (T1): On day 3, rats were administered this compound (0.1 - 1.0 mg/kg, i.p.) or vehicle 30 minutes prior to being placed in the arena containing two identical objects for a 5-minute exploration period.

-

Test (T2): After a 24-hour delay, rats were returned to the arena where one of the familiar objects was replaced with a novel object. Exploration time for each object was recorded for 5 minutes.

-

-

Data Analysis: A discrimination index (DI) was calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). A one-way ANOVA was used to compare DI across treatment groups.

-

Visualizations: Pathways and Workflows

Caption: this compound's proposed signaling mechanism.

Caption: Workflow for the prepulse inhibition experiment.

Caption: Logical relationship of this compound's receptor binding.

Unveiling the Molecular Interactions of Adoprazine: A Technical Guide

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the molecular targets of Adoprazine (also known as SLV313). This compound is a potential antipsychotic agent characterized by its dual activity as a potent serotonin (B10506) 5-HT₁ₐ receptor agonist and a dopamine (B1211576) D₂ receptor antagonist.[1][2] Its development was discontinued (B1498344) during Phase II clinical trials due to insufficient therapeutic efficacy. This document summarizes the quantitative data on its binding affinities, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.

Core Molecular Targets and Binding Profile

This compound's primary mechanism of action revolves around its high-affinity interactions with specific dopamine and serotonin receptor subtypes. It exhibits high affinity for human recombinant dopamine D₂, D₃, and serotonin 5-HT₁ₐ receptors.[1][2] It also shows affinity for the D₄ and 5-HT₂ₑ receptors.[1][2] In contrast, this compound demonstrates weak affinity for the 5-HT₂ₐ receptor and little to no affinity for 5-HT₄, 5-HT₆, α₁-adrenergic, and α₂-adrenergic receptors.[1][2]

Data Presentation: this compound Receptor Binding Affinities

The following tables summarize the in vitro binding affinities of this compound for a range of human recombinant receptors.

Table 1: Dopamine Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (pKi) |

| D₂ | High |

| D₃ | High |

| D₄ | High |

Note: Specific Ki values were not explicitly provided in the summary of the primary source. "High affinity" is based on the qualitative description in the cited literature.

Table 2: Serotonin Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (pKi) |

| 5-HT₁ₐ | High |

| 5-HT₂ₐ | Weak |

| 5-HT₂ₑ | High |

| 5-HT₄ | Little to no affinity |

| 5-HT₆ | Little to no affinity |

| 5-HT₇ | Moderate |

Note: Specific Ki values were not explicitly provided in the summary of the primary source. Affinity levels are based on the qualitative description in the cited literature.

Table 3: Adrenergic and Other Receptor Binding Profile of this compound

| Receptor Subtype | Binding Affinity (pKi) |

| α₁-adrenergic | Little to no affinity |

| α₂-adrenergic | Little to no affinity |

| H₁ (guinea pig) | Little to no affinity |

| M₁ | Little to no affinity |

| M₄ | Little to no affinity |

| 5-HT Transporter | Little to no affinity |

Note: Specific Ki values were not explicitly provided in the summary of the primary source. Affinity levels are based on the qualitative description in the cited literature.

Functional Activity at Key Receptors

Functionally, this compound behaves as a full agonist at 5-HT₁ₐ receptors and a full antagonist at D₂ and D₃ receptors.[1][2]

Table 4: Functional Activity of this compound

| Receptor | Functional Assay | Parameter | Value |

| Human 5-HT₁ₐ | Agonist Activity | pEC₅₀ | 9.0 |

| Human D₂ | Antagonist Activity | pA₂ | 9.3 |

| Human D₃ | Antagonist Activity | pA₂ | 8.9 |

Experimental Protocols

The characterization of this compound's molecular targets involved standard in vitro pharmacological assays. The following are detailed methodologies representative of those used in the preclinical evaluation of compounds like this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various receptors.

Methodology:

-

Membrane Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., D₂, D₃, 5-HT₁ₐ) are prepared.

-

Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

-

Competition Binding: Assays are performed in microplates. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: The plates are incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the potency (pEC₅₀) of this compound as a 5-HT₁ₐ receptor agonist.

Methodology:

-

Cell Culture: CHO cells stably expressing the human 5-HT₁ₐ receptor are used.

-

Assay Conditions: Cells are incubated with varying concentrations of this compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

cAMP Measurement: The intracellular levels of cyclic AMP (cAMP) are measured using a suitable assay kit (e.g., HTRF, ELISA). 5-HT₁ₐ receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP production.

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of cAMP production against the concentration of this compound. The pEC₅₀ value is calculated from this curve.

Objective: To determine the potency (pA₂) of this compound as a D₂ and D₃ receptor antagonist.

Methodology:

-

Cell Culture: Cells expressing the human D₂ or D₃ receptor are used.

-

Functional Response: A functional response mediated by the activation of these receptors is measured (e.g., inhibition of cAMP production, calcium mobilization, or GTPγS binding).

-

Antagonist Challenge: Dose-response curves for a known D₂/D₃ agonist (e.g., dopamine) are generated in the absence and presence of fixed concentrations of this compound.

-

Data Analysis: The antagonistic effect of this compound is observed as a rightward shift in the agonist's dose-response curve. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀, is calculated using the Schild equation.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

Caption: this compound's dual mechanism of action at 5-HT1A and D2 receptors.

Caption: Workflow for determining this compound's receptor binding affinity.

Caption: Workflow for determining this compound's D2/D3 antagonist potency.

Conclusion

This compound possesses a distinct pharmacological profile as a high-affinity 5-HT₁ₐ receptor agonist and dopamine D₂/D₃ receptor antagonist.[1][2] This dual mechanism of action was investigated as a potential therapeutic approach for schizophrenia. The data and methodologies presented in this guide provide a comprehensive overview of the in vitro characterization of this compound's molecular targets, offering valuable insights for researchers in the field of neuropsychopharmacology and drug discovery.

References

Cellular Response to Adoprazine Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the cellular and molecular responses to Adoprazine, a novel investigational compound. This compound is characterized as a potent and selective modulator of key neurotransmitter receptor systems implicated in neuropsychiatric disorders. This guide details its mechanism of action, impact on intracellular signaling cascades, and resultant changes in cellular function. Quantitative data from a series of preclinical investigations are presented, alongside detailed experimental protocols and visual representations of the underlying molecular pathways, to facilitate a thorough understanding of this compound's pharmacological profile.

Introduction